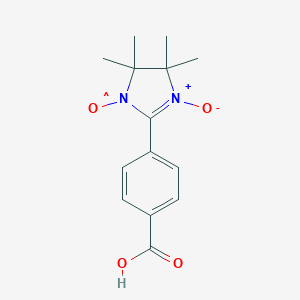

Carboxy-PTIO

Description

Properties

InChI |

InChI=1S/C14H17N2O4/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18/h5-8H,1-4H3,(H,17,18) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNDLWPKCDMGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)O)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145757-47-7 | |

| Record name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145757-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydroxy-4,4,5,5-tetramethyl-2-(4-carboxyphenyl)tetrahydroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145757477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Carboxy-PTIO: A Technical Guide to its Mechanism of Action as a Nitric Oxide Scavenger

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a critical tool in the study of nitric oxide (NO) biology. As a potent and specific NO scavenger, this compound has been instrumental in defining the roles of NO in a vast array of physiological and pathological processes.[1] This document details its core mechanism of action, summarizes key quantitative parameters, provides illustrative experimental protocols, and explores its interaction with NO-mediated signaling pathways.

Core Mechanism of Action: A Radical-Radical Reaction

This compound is a stable, water-soluble organic radical compound.[1][2] Its primary mechanism of action is the direct scavenging of nitric oxide (NO), which is itself a free radical. This occurs through a stoichiometric radical-radical reaction. This compound reacts with NO to yield nitrogen dioxide (NO₂) and the corresponding iminonitroxide derivative, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[3][4]

The fundamental reaction is as follows: This compound + •NO → Carboxy-PTI + •NO₂ [3][5][6][7][8]

This reaction effectively removes bioactive NO from the system, allowing researchers to investigate the consequences of its absence.[1] The conversion of NO to NO₂, which is a metabolite of NO, means that this compound does not drastically alter the entire cascade of NO-related products in the same way as inhibitors of nitric oxide synthase (NOS).[2]

Interaction with the NO/cGMP Signaling Pathway

One of the most significant applications of this compound is in dissecting the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] In this pathway, NO produced by nitric oxide synthases (NOS) diffuses to target cells and binds to the heme group of soluble guanylate cyclase (sGC).[1][9] This activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP, which in turn activates Protein Kinase G (PKG) to elicit downstream cellular effects like smooth muscle relaxation and vasodilation.[1]

This compound intervenes at the very beginning of this cascade. By scavenging NO, it prevents the activation of sGC, thereby inhibiting the entire downstream signaling pathway.[1][6] This makes it an invaluable tool for confirming whether a biological effect is mediated specifically by the NO/sGC/cGMP axis.[1]

Quantitative Data and Reaction Kinetics

The efficiency of this compound is defined by its reaction kinetics and its potency in various biological assays. While the direct reaction with NO is rapid, its interactions with other molecules and pathways have also been quantified.

| Parameter | Description | Value | Reference |

| Reaction Rate Constants | |||

| k (•NO₂ + C-PTIO) | Rate constant for the reaction of nitrogen dioxide with this compound to form the oxoammonium cation (C-PTIO⁺) and nitrite. | (1.5 - 2.0) x 10⁷ M⁻¹s⁻¹ | [3][5] |

| k (C-PTIO⁺ + •NO) | Rate constant for the reaction of the oxoammonium cation of this compound with nitric oxide. This reaction is ~30-fold higher than the primary scavenging reaction. | ~30x faster than k(C-PTIO + •NO) | [3][5] |

| Biological Activity | |||

| IC₅₀ (vs. DEA/NO) | Inhibition of S-nitrosation of glutathione induced by the NO donor DEA/NO (0.1 mM). | 0.11 ± 0.03 mM | [6] |

| EC₅₀ (vs. Peroxynitrite) | Inhibition of peroxynitrite-induced formation of 3-nitrotyrosine from free tyrosine. | 36 ± 5 µM | [6] |

| EC₅₀ (vs. Peroxynitrite) | Stimulation of peroxynitrite-mediated nitrosation of glutathione. | 0.12 ± 0.03 mM | [6] |

Considerations for Use: Specificity and Byproducts

While this compound is an excellent tool, researchers must be aware of its limitations to ensure accurate interpretation of data.

-

Biologically Active Byproduct : The reaction of this compound with NO produces Carboxy-PTI, which is not inert. It has been demonstrated that Carboxy-PTI can inhibit dopamine uptake, which could confound results in neurological studies.[1][4]

-

Reaction with Other Species : The specificity of this compound for NO is not absolute. It has been shown to react with peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of NO and superoxide.[6] this compound can inhibit peroxynitrite-mediated nitration reactions but stimulate nitrosation, adding a layer of complexity to its effects in biological systems with high oxidative stress.[6]

-

Stoichiometry : The reaction stoichiometry between this compound and NO can vary depending on the steady-state concentrations of NO, which can affect the quantitative measurement of NO.[3][5]

Detailed Experimental Protocols

Below are examples of methodologies used to characterize the effects of this compound.

Protocol 1: In Vitro Measurement of cGMP Accumulation in Cultured Cells

This protocol is adapted from studies investigating the inhibition of NO-induced cGMP production.[6]

-

Cell Culture : Plate endothelial cells in 24-well plates and grow to confluence.

-

Pre-incubation : Wash cells with a balanced salt solution and pre-incubate for 30 minutes with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Treatment : Add this compound at various concentrations to the wells. After 10 minutes, add an NO donor (e.g., DEA/NO) to stimulate cGMP production.

-

Incubation : Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis : Terminate the reaction by removing the medium and adding 0.1 M HCl to lyse the cells and stabilize cGMP.

-

Quantification : Neutralize the lysates and measure cGMP concentration using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.

-

Data Analysis : Normalize cGMP levels to protein concentration in each sample. Compare cGMP levels in cells treated with the NO donor alone versus those co-treated with this compound.

Protocol 2: In Vivo Model of Endotoxin Shock

This protocol is based on studies demonstrating the therapeutic effects of this compound in animal models of sepsis.[7][10]

-

Animal Model : Anesthetize male Wistar rats.

-

Instrumentation : Cannulate the carotid artery for blood pressure monitoring and the jugular vein for infusions.

-

Induction of Endotoxemia : Administer a bolus of lipopolysaccharide (LPS) intravenously to induce endotoxin shock, characterized by hypotension.

-

Treatment : 90 minutes after LPS injection, begin a continuous intravenous infusion of this compound (0.056-1.70 mg/kg/min) or saline (control group) for 1 hour.[7]

-

Hemodynamic Monitoring : Continuously monitor mean arterial pressure (MAP) and heart rate throughout the experiment (e.g., for 6 hours).

-

Renal Function Assessment : Measure inulin clearance before and at multiple time points after LPS administration to assess glomerular filtration rate.[10]

-

Data Analysis : Compare the changes in MAP and renal function between the this compound-treated group and the saline-treated control group to determine the effect of NO scavenging.

Conclusion

This compound is an essential pharmacological agent for investigating the multifaceted roles of nitric oxide.[1] Its primary mechanism as a direct, stoichiometric scavenger of NO allows for the specific interrogation of NO-dependent signaling pathways.[1] However, a thorough understanding of its reaction kinetics, the biological activity of its byproducts, and its potential interactions with other reactive nitrogen species is critical for the rigorous design and interpretation of experiments.[4][6] By leveraging its capabilities while acknowledging its limitations, researchers can continue to effectively unravel the complexities of nitric oxide in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. NO Detection this compound | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. Reactions of PTIO and this compound with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide scavenger this compound potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interference of this compound with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 10. This compound, a scavenger of nitric oxide, selectively inhibits the increase in medullary perfusion and improves renal function in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxy-PTIO: A Technical Guide to a Specific Nitric Oxide Scavenger for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Understanding the precise role of NO in these complex biological systems requires specific tools to modulate its activity. Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) has emerged as a potent and widely used scavenger of nitric oxide, enabling researchers to investigate the downstream effects of NO signaling by its direct removal.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its reactivity, detailed experimental protocols for its use, and a discussion of its specificity and potential limitations.

Chemical Properties and Mechanism of Action

This compound is a stable, water-soluble organic radical that directly reacts with nitric oxide.[5] Its primary mechanism of action involves the stoichiometric scavenging of NO to form nitrogen dioxide (NO₂) and the corresponding imino nitroxide, Carboxy-PTI (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl).[6][7] This reaction can be monitored by techniques such as electron spin resonance (ESR).[4][8]

The reaction stoichiometry between this compound and NO can vary depending on the steady-state concentrations of NO.[1][9] While often considered a 1:1 reaction, under certain conditions, the ratio of consumed NO to formed Carboxy-PTI can be between 1 and 2.[1][9] It is important to note that the byproduct NO₂ can further react with another molecule of this compound, regenerating this compound and producing nitrite (NO₂⁻).[10]

dot

Quantitative Data

The efficacy of this compound as a nitric oxide scavenger is dependent on its concentration and the experimental conditions. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Species/System | Reference |

| In Vitro Efficacy | |||

| Effective Concentration | 100 µM | Erastin-induced cell death model | [9] |

| Effective Concentration | 200 µM | A375-S2 human melanoma cells | [3] |

| EC₅₀ (inhibition of 3-nitrotyrosine formation) | 36 ± 5 µM | Free tyrosine | [2] |

| IC₅₀ (inhibition of S-nitrosation) | 0.11 ± 0.03 mM | DEA/NO-induced | [2] |

| Reaction Kinetics | |||

| Rate constant (this compound + •NO₂) | (1.5 - 2) x 10⁷ M⁻¹s⁻¹ | Aqueous solution | [1][9] |

| Rate constant (this compound⁺ + •NO) | ~30-fold higher than this compound + •NO | Aqueous solution | [1][9] |

| Parameter | Dosage | Administration Route | Animal Model | Outcome | Reference |

| In Vivo Efficacy | |||||

| Effective Dose | 0.056-1.70 mg/kg/min for 1 hr | Intravenous | Rat (endotoxic shock) | Improved hypotension and renal dysfunction | [3] |

| Effective Dose | 1.7 mg/kg/min for 60 min | Intravenous | Rat (endotoxic shock) | Attenuated decline in blood pressure and cardiac output | [11] |

| Effective Dose | 0.3-1.2 mg/kg | Intraperitoneal | Mouse (cerebral ischemia) | Reduced brain infarction volume | [12] |

| Effective Dose | 0.15-0.6 mg/kg | Bolus injection | Rat (isoflurane anesthesia) | Reduced MAC value of isoflurane | [13] |

| Effective Dose | 2 mg/200 µl PBS, twice daily for 10 days | Intraperitoneal | Mouse (melanoma) | Potentiated antitumor activity of CTLs | [14] |

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Scavenging in Cell Culture

This protocol provides a general framework for using this compound to investigate the role of nitric oxide in cell culture experiments.

Materials:

-

This compound potassium salt

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Cells of interest

-

Inducer of nitric oxide production (e.g., lipopolysaccharide (LPS), interferon-gamma (IFN-γ))

-

Assay for downstream endpoint (e.g., cell viability assay, protein expression analysis)

Procedure:

-

Preparation of this compound stock solution: Dissolve this compound potassium salt in sterile PBS or cell culture medium to a stock concentration of 10-20 mM. Filter-sterilize the solution using a 0.22 µm filter. Store aliquots at -20°C.

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

-

Treatment:

-

Pre-treat cells with the desired concentration of this compound (e.g., 100-200 µM) for 1 hour before inducing nitric oxide production.[3]

-

Add the nitric oxide inducer to the cell culture medium.

-

Include appropriate controls: untreated cells, cells treated with the inducer alone, and cells treated with this compound alone.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours).[3]

-

Endpoint Analysis: Perform the desired assay to measure the effect of nitric oxide scavenging on the cellular response.

dot

Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay with this compound

The Griess assay is a common method to indirectly measure NO production by quantifying its stable breakdown product, nitrite. This compound can enhance the sensitivity of this assay by rapidly converting NO to nitrite.[6]

Materials:

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

-

Sodium nitrite standard solution

-

This compound

-

Cell culture supernatant or other biological samples

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: Collect cell culture supernatant or other biological samples.

-

This compound Addition: Add this compound to the samples at a final concentration of approximately 160 µM to enhance the conversion of NO to nitrite.[15]

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite ranging from 1-100 µM in the same medium as the samples.

-

Griess Reaction:

-

Add 50 µL of each standard and sample to a 96-well plate in duplicate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

dot

References

- 1. Reactions of PTIO and this compound with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interference of this compound with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NO Detection this compound | CAS 148819-93-6 Dojindo [dojindo.com]

- 5. researchgate.net [researchgate.net]

- 6. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide scavenger this compound potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction between imidazolineoxil N-oxide (this compound) and nitric oxide released from cultured endothelial cells: quantitative measurement of nitric oxide by ESR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of nitric oxide scavenger, this compound on endotoxin-induced alterations in systemic hemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.glpbio.com [file.glpbio.com]

- 13. Effects of a nitric oxide scavenger, this compound, on isoflurane MAC and cerebellar nitric oxide synthase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The nitric oxide radical scavenger this compound reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Carboxy-PTIO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a pivotal tool in nitric oxide (NO) research. This document details its function as a potent NO scavenger, its physicochemical characteristics, and its application in elucidating NO-dependent signaling pathways.

Core Chemical Properties

This compound is a water-soluble and stable organic radical that serves as a potent scavenger of nitric oxide.[1][2] Its chemical structure features a nitronyl nitroxide moiety, which is responsible for its radical nature and reactivity towards NO. The presence of a carboxyl group on the phenyl ring enhances its water solubility compared to its parent compound, PTIO.[3]

Physicochemical Properties

This compound is typically supplied as a potassium or sodium salt to further improve its solubility and stability.[3] The solid form is stable for years when stored at -20°C, while aqueous solutions are less stable and it is recommended to prepare them fresh.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇N₂O₄ | [6] |

| Molecular Weight | 277.30 g/mol | [6] |

| Appearance | Crystalline solid | [4] |

| Storage Temperature | -20°C (solid) | [4] |

| Stability | ≥ 4 years at -20°C (solid) | [4] |

Solubility

The solubility of this compound has been determined in various solvents, making it adaptable for a range of experimental setups.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 100 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~35 mg/mL | [4] |

| Ethanol | 1.6 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | 1.4 mg/mL | [4] |

| Dimethylformamide (DMF) | 3.3 mg/mL | [4] |

Stability

While the solid form of this compound is highly stable, its stability in aqueous solutions is limited. It is recommended that aqueous solutions be prepared fresh and used within the same day. For longer-term storage, solutions in DMSO or distilled water may be stored at -20°C for up to one month.

Nitric Oxide Scavenging

The primary and most significant chemical property of this compound is its ability to react with and neutralize nitric oxide. This reaction is rapid and forms the basis of its use as an NO scavenger in biological systems.[7]

Reaction Mechanism

This compound, a nitronyl nitroxide, reacts with nitric oxide in a stoichiometric manner to form the corresponding imino nitroxide, Carboxy-PTI, and nitrogen dioxide (NO₂).[1][8]

Reaction Kinetics

The reaction between PTIO derivatives and nitric oxide is complex. While the direct reaction rate of this compound with NO is described as rapid, the subsequent reactions of the products are also important. The oxidized form of PTIO (PTIO⁺) reacts with NO at a rate approximately 30-fold higher than the reaction of PTIO with NO or superoxide (O₂⁻).[8] The rate constant for the reaction of PTIOs with nitrogen dioxide (*NO₂) to form the oxoammonium cation (PTIO⁺) is in the range of (1.5 - 2) x 10⁷ M⁻¹s⁻¹.[8]

Experimental Protocols

Quantification of Nitric Oxide Scavenging using Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a key technique for monitoring the reaction between this compound and NO.[9] The paramagnetic nature of both the nitronyl nitroxide (this compound) and the resulting imino nitroxide (Carboxy-PTI) allows for their detection and quantification.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

NO Generation: Introduce a source of nitric oxide to the this compound solution. This can be an NO donor compound or gas.

-

ESR Measurement: Immediately transfer the reaction mixture to a quartz capillary tube and place it in the cavity of the ESR spectrometer.

-

Spectral Acquisition: Record the ESR spectrum at room temperature. The spectrum of this compound is a characteristic five-line signal, which changes to a seven-line signal corresponding to Carboxy-PTI upon reaction with NO.

-

Quantification: The decrease in the signal intensity of this compound and the increase in the signal intensity of Carboxy-PTI can be used to quantify the amount of scavenged NO.

Applications in Signaling Pathways

This compound is an invaluable tool for investigating the role of nitric oxide in various biological signaling pathways. By scavenging NO, it allows researchers to determine whether a particular physiological response is NO-dependent.

cGMP Signaling Pathway

Nitric oxide is a key activator of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in processes like smooth muscle relaxation. This compound has been shown to potently inhibit NO-induced accumulation of cGMP.[10]

References

- 1. The nitric oxide radical scavenger this compound reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide CAS#: 145757-47-7 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. An application of electron paramagnetic resonance to evaluate nitric oxide and its quenchers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide. | C14H17N2O4 | CID 2733503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reactions of PTIO and this compound with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NO Detection this compound | CAS 148819-93-6 Dojindo [dojindo.com]

- 10. Interference of this compound with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reaction of Carboxy-PTIO with Nitric Oxide: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the core reaction of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) with nitric oxide (NO) and its implications in experimental biology.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Understanding the precise role of NO in these processes requires specific and reliable methods for its detection and scavenging. This compound has emerged as a crucial tool in NO research due to its ability to react directly and rapidly with NO, effectively removing it from biological systems.[1] This technical guide provides a comprehensive overview of the reaction between this compound and NO, including its mechanism, quantitative data, detailed experimental protocols, and its application in studying NO-mediated signaling pathways.

The Core Reaction: Scavenging of Nitric Oxide by this compound

This compound, a stable water-soluble nitronyl nitroxide radical, acts as a potent scavenger of nitric oxide. The fundamental reaction involves the oxidation of NO by this compound to form nitrogen dioxide (NO2) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1]

However, the reaction mechanism is more complex than a simple 1:1 stoichiometry. The initially formed NO2 is highly reactive and participates in subsequent reactions that can consume additional NO molecules and regenerate this compound. This results in an overall NO-to-Carboxy-PTI stoichiometry that can vary between 1:1 and 2:1, depending on the steady-state concentration of NO.[2][3]

The primary and subsequent reactions are as follows:

-

Reaction 1 (Initial Scavenging): this compound reacts with NO to produce Carboxy-PTI and NO2.

-

Reaction 2: The newly formed NO2 rapidly oxidizes another molecule of this compound to its oxoammonium cation (this compound+).

-

Reaction 3: The this compound+ cation then reacts with another molecule of NO to regenerate this compound and form a nitrite anion (NO2-).

This series of reactions highlights the dynamic nature of NO scavenging by this compound and underscores the importance of understanding the underlying chemistry when interpreting experimental results.

Quantitative Data

The efficiency of this compound as an NO scavenger is determined by the kinetics of its reactions with NO and its byproducts. The following table summarizes the key quantitative parameters.

| Parameter | Value | Conditions/System | Reference(s) |

| Reaction Rate Constants | |||

| This compound + NO → Carboxy-PTI + NO2 | 6-10 × 10³ M⁻¹s⁻¹ | [3] | |

| This compound + NO2 → this compound+ + NO2- | 1.5 - 2.0 x 10⁷ M⁻¹s⁻¹ | Electrochemical generation | [2][4] |

| This compound+ + NO → this compound + NO2- | ~30-fold higher than this compound + NO | [2] | |

| Stoichiometry | |||

| NO : Carboxy-PTI | 1:1 to 2:1 | Dependent on NO concentration | [2][4] |

| Inhibitory Concentrations | |||

| EC₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation | 36 ± 5 µM | Free tyrosine | [5] |

| IC₅₀ for inhibition of S-nitrosation by DEA/NO | 0.11 ± 0.03 mM | Glutathione | [5] |

Experimental Protocols

The reaction of this compound with NO can be monitored and utilized in various experimental settings. Below are detailed methodologies for key applications.

Quantification of Nitric Oxide using Liquid Chromatography-Mass Spectrometry (LC-MS)

This method quantifies NO by measuring the formation of its stable reaction product with this compound, Carboxy-PTI.[6]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a stock solution of a reliable NO donor, such as diethylamine nonoate (DEANO), in 10 mM NaOH.

-

Prepare an internal standard solution (e.g., 10 µM tryptophan) for accurate quantification.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the biological sample or a known concentration of the NO donor with this compound. Typical final concentrations might be in the range of 100 nM to 4 µM for this compound and varying concentrations of the NO donor.[6]

-

Incubate the reaction mixture for a sufficient time to allow for the complete release of NO from the donor and its reaction with this compound. For DEANO at 25°C and pH 7.4, a few hours may be required.[6]

-

-

Sample Preparation for LC-MS:

-

Stop the reaction by adding a quenching solution, such as a high concentration of a reducing agent, or by immediate freezing.

-

Add the internal standard to the reaction mixture.

-

If necessary, perform a protein precipitation step (e.g., with cold acetonitrile) and centrifuge to clarify the sample.

-

-

LC-MS Analysis:

-

Inject the supernatant onto a suitable LC column (e.g., a C18 column) for separation.

-

Use a mass spectrometer operating in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring) to detect and quantify Carboxy-PTI and the internal standard.

-

Generate a standard curve using known concentrations of Carboxy-PTI to determine the concentration in the experimental samples.

-

Monitoring the Reaction using Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for directly observing the reaction between this compound and NO, as it detects the change in the paramagnetic species.[7][8]

Methodology:

-

Principle: this compound is a stable radical and exhibits a characteristic ESR spectrum. Upon reaction with NO, it is converted to Carboxy-PTI, which is also a radical but with a different ESR signal. This conversion can be monitored in real-time.[9]

-

Instrumentation: An ESR spectrometer equipped with a temperature-controlled sample cavity is required.

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer.

-

Prepare a source of NO, either from a saturated NO solution or an NO donor.

-

-

ESR Measurement:

-

Record the baseline ESR spectrum of the this compound solution.

-

Introduce the NO source into the this compound solution within the ESR sample tube.

-

Acquire ESR spectra at regular time intervals to monitor the decrease in the this compound signal and the appearance of the Carboxy-PTI signal.

-

-

Data Analysis: The rate of the reaction can be determined by analyzing the change in the signal intensity over time.

Investigating the NO/cGMP Signaling Pathway

This compound is widely used to investigate the involvement of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway in various cellular responses.[1]

Methodology:

-

Cell Culture and Treatment:

-

Culture the cells of interest to the desired confluency.

-

Pre-incubate the cells with this compound at a concentration sufficient to scavenge endogenously produced or exogenously applied NO.

-

Stimulate the cells with an agent that induces NO production (e.g., a cytokine or a receptor agonist) or add an NO donor.

-

-

Measurement of cGMP:

-

After the desired incubation time, lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit.

-

-

Data Analysis: Compare the cGMP levels in cells treated with the stimulus alone, this compound alone, and the combination of the stimulus and this compound. A significant reduction in stimulus-induced cGMP accumulation in the presence of this compound indicates the involvement of the NO/cGMP pathway.

Conclusion

This compound is an invaluable tool for researchers investigating the multifaceted roles of nitric oxide. Its ability to specifically scavenge NO allows for the elucidation of NO-dependent signaling pathways and physiological responses. A thorough understanding of its reaction mechanism, quantitative parameters, and appropriate experimental design, as outlined in this guide, is essential for obtaining accurate and interpretable results in the study of nitric oxide biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Reactions of PTIO and this compound with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Interference of this compound with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction between imidazolineoxil N-oxide (this compound) and nitric oxide released from cultured endothelial cells: quantitative measurement of nitric oxide by ESR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NO Detection this compound | CAS 148819-93-6 Dojindo [dojindo.com]

- 9. researchgate.net [researchgate.net]

Carboxy-PTIO: An In-depth Technical Guide for Researchers

An essential tool for nitric oxide research, 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) has proven invaluable for elucidating the multifaceted roles of nitric oxide (NO) in a vast array of physiological and pathological processes. This water-soluble, stable organic radical acts as a potent and specific scavenger of NO, enabling researchers to investigate NO-dependent signaling pathways with precision. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical and physical properties, quantitative parameters, and detailed experimental protocols for its application in both in vitro and in vivo settings.

Core Properties and Mechanism of Action

This compound is a nitronyl nitroxide, a stable organic radical that directly and rapidly reacts with nitric oxide in a 1:1 stoichiometric manner.[1][2] This reaction yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] The transformation of this compound to Carboxy-PTI can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4]

The primary utility of this compound in research lies in its ability to specifically quench NO, thereby allowing scientists to determine whether a biological effect is mediated by this signaling molecule.[1] It is crucial to note that the reaction product, Carboxy-PTI, may exhibit biological activity of its own, a factor that should be considered in experimental design.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental planning and data interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₄H₁₆KN₂O₄ (Potassium Salt) | [5] |

| Molecular Weight | 315.39 g/mol (Potassium Salt) | [5] |

| Appearance | Dark blue to black powder | [3] |

| Purity | >98% | [1][5] |

| Solubility | Soluble in DMSO.[5] H₂O: 100 mg/mL. PBS (pH 7.2): 35 mg/mL.[6][7] Ethanol: 1.6 mg/mL.[6][7] | |

| Storage | 2-8°C or -20°C.[1] Protect from light.[3] | |

| Stability | ≥ 4 years when stored properly.[6] |

Table 2: Quantitative Parameters of this compound Activity

| Parameter | Value | Experimental System | References |

| Reaction Rate Constant with NO | 1 x 10⁴ M⁻¹sec⁻¹ (at pH 7.4) | ||

| Stoichiometry of Reaction with NO | 1:1 | [1][2] | |

| IC₅₀ for inhibition of S-nitrosation by DEA/NO | 0.11 ± 0.03 mM | Glutathione (GSH) | [1] |

| EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation | 0.12 ± 0.03 mM | Glutathione (GSH) | [1] |

| Effective Concentration (in vitro) | 10 - 300 µM | Rat aorta, anococcygeus muscle, gastric fundus strips | [1] |

| Effective Concentration (cell culture) | 160 µM | RAW264.7 macrophages | [1] |

| Effective Concentration (cell culture) | 200 µM | A375-S2 human melanoma cells | [1][8] |

| Effective Concentration (in vivo) | 0.1 mg/kg/min infusion | Anesthetized dogs (septic shock model) | [1] |

| Effective Concentration (in vivo) | 2 mg/200 µl PBS, twice daily i.p. | Mice (melanoma model) | [1][9] |

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental models.

In Vitro Cell Culture Protocol

This protocol outlines the use of this compound to investigate the role of NO in cell-based assays, such as the measurement of cytokine production or apoptosis.

Methodology:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

-

Store aliquots at -20°C. Aqueous stock solutions are stable for up to one week at 4°C.[1]

-

-

Cell Seeding:

-

Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli.

-

Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.[1]

-

-

Pre-treatment with this compound:

-

Stimulation:

-

Add the stimulus of interest (e.g., lipopolysaccharide (LPS), cytokines, or a pharmacological agent) to the culture medium.

-

Include appropriate controls:

-

Vehicle-treated cells

-

Cells treated with the stimulus alone

-

Cells treated with this compound alone[1]

-

-

-

Incubation:

-

Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).[1]

-

-

Sample Collection and Analysis:

-

Supernatant: Collect the culture supernatant for the measurement of stable NO metabolites (nitrite and nitrate) using the Griess assay or for the quantification of secreted cytokines by ELISA.[1]

-

Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent analysis (e.g., Western blotting for protein expression).

-

In Vivo Animal Protocol

This protocol provides a general guideline for using this compound in a rodent model of endotoxemia to assess its therapeutic potential. All animal procedures should be approved by the institutional animal care and use committee.

Methodology:

-

Animal Acclimation:

-

Acclimate animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Provide free access to food and water.[1]

-

-

Induction of Endotoxemia:

-

Administer a sublethal dose of lipopolysaccharide (LPS) via intraperitoneal (i.p.) or intravenous (i.v.) injection to induce a systemic inflammatory response.

-

-

Administration of this compound:

-

This compound can be administered through various routes, including continuous intravenous infusion or intraperitoneal injection.

-

Example: Infuse this compound at a rate of 0.056-1.70 mg/kg/min for 1 hour, beginning 90 minutes after the LPS injection.[8]

-

Alternative: Administer 2 mg of this compound in 200 µl of PBS twice daily via intraperitoneal injection.[1][9]

-

-

Monitoring and Sample Collection:

-

Monitor physiological parameters such as blood pressure and heart rate.

-

Collect blood samples at various time points to measure plasma levels of NO metabolites, cytokines, and markers of organ dysfunction.

-

At the end of the experiment, euthanize the animals and collect tissues for histological analysis or measurement of tissue-specific markers.

-

Dissecting NO-Mediated Signaling Pathways

This compound is an invaluable tool for investigating the role of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] In this pathway, NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses such as smooth muscle relaxation.[1][2]

By scavenging NO, this compound prevents the activation of sGC, thereby inhibiting the production of cGMP and subsequent downstream signaling events.[1] This allows researchers to confirm whether a particular biological effect is mediated through the NO/cGMP pathway.

Conclusion

This compound remains an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[1] By understanding its mechanism of action, quantitative parameters, and potential limitations, such as the biological activity of its reaction products, researchers can effectively employ this compound to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. NO Detection this compound | CAS 148819-93-6 Dojindo [dojindo.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The nitric oxide radical scavenger this compound reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Carboxy-PTIO for In Vivo Nitric Oxide Scavenging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), a potent and specific scavenger of nitric oxide (NO) for in vivo applications. This document details the mechanism of action, chemical properties, and quantitative data from key preclinical studies. Detailed experimental protocols for common in vivo models, including endotoxic shock and cerebral ischemia, are provided to facilitate experimental design. Furthermore, this guide illustrates the critical role of this compound in elucidating NO-mediated signaling pathways, particularly the NO/cGMP pathway, through clear diagrams. This resource is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the multifaceted roles of nitric oxide in health and disease.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The transient nature of NO makes its study challenging, necessitating precise tools for its manipulation. This compound has emerged as an invaluable pharmacological agent for the specific scavenging of NO in biological systems.[1] As a stable, water-soluble nitronyl nitroxide, this compound reacts stoichiometrically with NO, effectively removing it from the biological milieu and enabling researchers to probe its downstream effects.[2] This guide provides an in-depth exploration of this compound's use in in vivo research.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | [2] |

| Molecular Formula | C₁₄H₁₇N₂O₄ | [2] |

| Molecular Weight | 277.29 g/mol (free acid) | [2] |

| Form | Available as potassium or sodium salt for enhanced water solubility. | [3] |

| Solubility | Soluble in aqueous solutions. | [3] |

| Stability | Stable under physiological conditions. | [2] |

| Storage | Store at -20°C as a solid. Aqueous solutions can be stored at 4°C for a limited time. | [4] |

Mechanism of Action: Nitric Oxide Scavenging

This compound is a stable radical that directly reacts with nitric oxide in a stoichiometric manner.[2] This reaction converts NO to nitrogen dioxide (NO₂) and this compound to the corresponding imino nitroxide, Carboxy-PTI.[5] This scavenging action is highly specific for NO, making it a superior tool compared to nitric oxide synthase (NOS) inhibitors, which can have broader off-target effects.[6]

Figure 1. Reaction of this compound with Nitric Oxide.

In Vivo Applications and Quantitative Data

This compound has been extensively used in various animal models to investigate the role of NO in different pathological conditions. The following tables summarize key quantitative data from these studies.

Endotoxic and Septic Shock

Excessive NO production is a key contributor to the hypotension and organ dysfunction observed in septic shock.[6] this compound has been shown to effectively counteract these effects.

Table 1: Effects of this compound in Rodent Models of Endotoxemia

| Animal Model | LPS Dose | This compound Dose | Route of Administration | Key Findings | Reference |

| Rat | 10 mg/kg, i.v. | 1.7 mg/kg/min for 60 min | i.v. | Attenuated the decline in blood pressure and cardiac output. | [1] |

| Rat | - | 0.056-1.70 mg/kg/min | i.v. | Improved hypotension, renal dysfunction, and survival rate. | [3] |

| Dog | 250 ng/kg/min for 2h | 0.1 mg/kg/min for 1h | i.v. | Reversed LPS-induced decrease in mean arterial pressure, metabolic acidosis, and hypoxia. | [6] |

Cerebral Ischemia

The role of NO in stroke is complex, exhibiting both neuroprotective and neurotoxic effects. This compound has been utilized to dissect these dual roles.

Table 2: Neuroprotective Effects of this compound in Rodent Models of Cerebral Ischemia

| Animal Model | Ischemia Model | This compound Dose | Route of Administration | Key Findings | Reference |

| Rat | Permanent MCAO | 0.6 mg/kg | i.p. (1 hr before MCAO) | Significantly attenuated infarct volume. | [7] |

| Mouse | Permanent MCAO | 0.6 mg/kg | i.p. (30 min after MCAO) | Significantly attenuated infarct volume. | [7] |

| Mouse | Permanent MCAO | 0.6 mg/kg | i.p. (up to 4h after MCAO) | Reduced brain infarction by 27-30% and improved cerebral energy metabolism. | [8] |

Renal Function

This compound has been shown to modulate intrarenal hemodynamics and improve renal function in the context of endotoxemia.

Table 3: Effects of this compound on Renal Function in a Rat Model of Endotoxemia

| Parameter | Effect of LPS | Effect of this compound + LPS | Reference |

| Inulin Clearance | Prompt and sustained reduction | Sustained increase over 360 min | [9] |

| Cortical Perfusion | Decreased by 29 ± 8% | - | [9] |

| Medullary Perfusion | Increased by 71 ± 11% | Potently and selectively inhibited the increase | [9] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments using this compound.

Rodent Model of Endotoxic Shock

This protocol outlines the use of this compound to mitigate the effects of lipopolysaccharide (LPS)-induced endotoxemia in rats.

Figure 2. Experimental Workflow for Endotoxic Shock Model.

Methodology:

-

Animal Preparation: Anesthetize Sprague-Dawley rats and insert catheters into the jugular vein for infusions and the carotid artery for monitoring mean arterial pressure (MAP) and heart rate.

-

Baseline Recordings: Record baseline hemodynamic parameters for at least 30 minutes before any interventions.

-

Induction of Endotoxemia: Administer a bolus intravenous (i.v.) injection of LPS (e.g., 10 mg/kg).[1]

-

This compound Treatment: At a predetermined time post-LPS administration (e.g., 90 minutes), begin a continuous i.v. infusion of this compound (e.g., 1.7 mg/kg/min) for a specified duration (e.g., 60 minutes).[1]

-

Monitoring: Continuously monitor MAP and heart rate throughout the experiment.

-

Sample Collection: At the end of the experiment, collect blood samples for analysis of plasma nitrate/nitrite levels and inflammatory cytokines. Tissues can be harvested for histological examination.

Murine Model of Permanent Focal Cerebral Ischemia

This protocol describes the use of this compound to assess its neuroprotective effects in a mouse model of stroke.

Figure 3. Experimental Workflow for Cerebral Ischemia Model.

Methodology:

-

Animal Preparation: Anesthetize adult male C57BL/6 mice.

-

Induction of Ischemia: Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (MCAO).

-

This compound Treatment: At a specific time point after MCAO (e.g., 30 minutes), administer this compound via intraperitoneal (i.p.) injection (e.g., 0.6 mg/kg).[7] A vehicle control group should receive saline.

-

Neurological Evaluation: At 24 hours post-MCAO, perform a neurological assessment to score motor deficits.

-

Infarct Size Determination: Euthanize the animals and perfuse the brains. Coronal brain sections are then stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Data Analysis: Quantify the infarct volume as a percentage of the total brain volume.

Dissecting NO-Mediated Signaling Pathways

This compound is a critical tool for elucidating the involvement of NO in various signaling cascades. The most well-characterized of these is the NO/cGMP pathway.

The NO/cGMP Signaling Pathway

Nitric oxide, produced by nitric oxide synthases (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC).[10] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit cellular responses such as smooth muscle relaxation.[12] By scavenging NO, this compound prevents the activation of sGC, thereby inhibiting the production of cGMP and subsequent downstream signaling. This allows researchers to confirm whether a specific biological effect is mediated by the NO/cGMP pathway.

Figure 4. The NO/cGMP Signaling Pathway and the Point of Intervention by this compound.

Conclusion

This compound is a powerful and specific tool for the in vivo scavenging of nitric oxide. Its utility in a wide range of preclinical models has significantly advanced our understanding of the diverse roles of NO in physiology and pathology. This technical guide provides a comprehensive resource for researchers, offering detailed information on its properties, quantitative effects in various models, and standardized experimental protocols. By leveraging the information presented herein, scientists can confidently design and execute robust experiments to further unravel the complexities of nitric oxide signaling in biological systems.

References

- 1. Effects of nitric oxide scavenger, this compound on endotoxin-induced alterations in systemic hemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NO Detection this compound | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Nitric oxide scavenger this compound potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial effect of this compound on hemodynamic and blood gas changes in septic shock dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide scavenger this compound reduces infarct volume following permanent focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delayed treatment with this compound permits a 4-h therapeutic window of opportunity and prevents against ischemia-induced energy depletion following permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a scavenger of nitric oxide, selectively inhibits the increase in medullary perfusion and improves renal function in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Carboxy-PTIO: A Technical Guide to its Discovery, Synthesis, and Application as a Nitric Oxide Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a cornerstone tool in the field of nitric oxide (NO) research. Since its discovery, this compound has been instrumental in elucidating the multifaceted roles of NO in a vast array of physiological and pathological processes. This document details its chemical and physical properties, outlines its synthesis, explains its mechanism of action as a potent and specific NO scavenger, and offers detailed experimental protocols for its application in both in vitro and in vivo settings. Furthermore, it explores its utility in dissecting NO-mediated signaling pathways, particularly the NO/cGMP pathway. This guide is intended to serve as an in-depth resource for researchers employing this compound in their experimental designs.

Discovery and Introduction

Nitric oxide (NO), a transient and highly reactive gaseous signaling molecule, is a critical player in numerous biological processes, including neurotransmission, vasodilation, and the immune response.[1] The study of its precise functions necessitates reliable methods for its specific removal from biological systems. This compound emerged as a valuable pharmacological tool for this purpose. It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively scavenging it from the cellular environment.[1][2][3] This direct and specific interaction allows researchers to investigate the downstream effects of NO depletion and to confirm the role of NO in various signaling cascades.[1] Unlike NO synthase (NOS) inhibitors, which block the production of NO, this compound directly targets the NO molecule itself, offering a different and complementary approach to studying NO biology.[2]

Chemical and Physical Properties

This compound is most commonly available as its potassium or sodium salt to enhance its water solubility and stability.[4] The key properties are summarized in the table below.

| Property | Value | References |

| Full Chemical Name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | [5][6] |

| Synonyms | This compound, cPTIO, C-PTIO | [5][6] |

| Molecular Formula | C₁₄H₁₇N₂O₄ (Free Acid) / C₁₄H₁₆KN₂O₄ (Potassium Salt) | [5][7] |

| Molecular Weight | 277.30 g/mol (Free Acid) / 315.39 g/mol (Potassium Salt) | [4][5][7] |

| Appearance | Crystalline solid | [8] |

| Solubility | Potassium Salt: | |

| ~35 mg/mL in PBS (pH 7.2) | [8] | |

| ~1.6 mg/mL in Ethanol | [8] | |

| ~1.4 mg/mL in DMSO | [8] | |

| ~3.3 mg/mL in DMF | [8] | |

| Stability | ≥4 years at -20°C as a solid. Aqueous solutions should be prepared fresh. | [8][9] |

| UV/Vis. (λmax) | 232, 282, 368 nm | [8] |

| CAS Number | 145757-47-7 (Free Acid) / 148819-94-7 (Potassium Salt) | [4][8] |

Synthesis of this compound

The synthesis of this compound, a nitronyl nitroxide, generally follows the well-established Ullman's procedure for this class of compounds. This method involves two primary steps: the condensation of an appropriate aldehyde with 2,3-bis(hydroxyamino)-2,3-dimethylbutane, followed by the oxidation of the resulting imidazolidine derivative.

A plausible synthetic route for this compound is as follows:

-

Condensation: 4-Carboxybenzaldehyde is condensed with 2,3-bis(hydroxyamino)-2,3-dimethylbutane. This reaction forms the precursor, 2-(4-carboxyphenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine.

-

Oxidation: The resulting imidazolidine derivative is then oxidized to yield the final product, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound). Common oxidizing agents used for this step in the synthesis of nitronyl nitroxides include sodium periodate (NaIO₄) or lead dioxide (PbO₂).

Improvements to the classical Ullman's procedure have been developed to enhance the yield and purity of the final nitronyl nitroxide products.[1][2]

Mechanism of Action as a Nitric Oxide Scavenger

This compound is a stable organic radical that specifically and rapidly reacts with nitric oxide in a stoichiometric manner. The reaction involves the oxidation of NO to nitrogen dioxide (NO₂) and the reduction of this compound to its corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[6]

The overall reaction is: This compound + •NO → Carboxy-PTI + •NO₂

This rapid and direct scavenging action effectively removes free NO from the biological environment, allowing researchers to study the consequences of its absence.[4][9] It is important to note that the reaction product, Carboxy-PTI, may have biological activities of its own, such as the inhibition of dopamine uptake, which should be considered when interpreting results.[1][6]

Figure 1: Reaction of this compound with Nitric Oxide.

Application in Studying Signaling Pathways: The NO/cGMP Pathway

A primary application of this compound is to investigate the involvement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway in various cellular responses. In this pathway, NO produced by nitric oxide synthases (NOS) diffuses to target cells and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP, which in turn activates downstream effectors like protein kinase G (PKG), leading to physiological responses such as smooth muscle relaxation.[1]

By scavenging NO, this compound prevents the activation of sGC, thereby inhibiting the production of cGMP and subsequent downstream signaling events.[1] This allows researchers to confirm whether a specific biological effect is mediated through the NO/cGMP pathway.

Figure 2: The NO/cGMP Pathway and this compound's Point of Intervention.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from various experimental contexts. These values can serve as a starting point for experimental design, but optimal concentrations should be determined empirically for each specific model system.

| Parameter | Value | System/Condition | Reference |

| EC₅₀ for inhibition of 3-nitrotyrosine formation | 36 ± 5 µM | Free tyrosine | [1] |

| IC₅₀ for inhibition of S-nitrosation by DEA/NO | 0.11 ± 0.03 mM | Glutathione (GSH) | [1] |

| EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation | 0.12 ± 0.03 mM | Glutathione (GSH) | [1] |

| Effective Concentration (in vitro) | 10 - 300 µM | Rat aorta, anococcygeus muscle, gastric fundus strips | [1] |

| Effective Concentration (cell culture) | 200 µM | A375-S2 human melanoma cells | [4] |

| Effective Concentration (cell culture) | 160 µM | RAW264.7 macrophages | [1] |

| Effective Concentration (in vivo) | 0.056 - 1.70 mg/kg/min (infusion) | Lipopolysaccharide-stimulated rat model | [4] |

| Effective Concentration (in vivo) | 2 mg/200 µl PBS, twice daily i.p. | Mice (melanoma model) | [1] |

Detailed Experimental Protocols

General Preparation of this compound Stock Solution

-

Reconstitution: this compound potassium or sodium salt is typically supplied as a crystalline solid.[8] To prepare a stock solution (e.g., 10 mM), dissolve the powder in a suitable sterile solvent such as nuclease-free water or phosphate-buffered saline (PBS).[1]

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter to ensure it is free of microbial contamination, especially for cell culture experiments.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4] Aqueous solutions are not recommended for storage for more than one day.[8]

In Vitro Cell Culture Protocol

This protocol provides a general framework for using this compound to investigate the role of NO in a cell-based assay.

Figure 3: General Experimental Workflow for In Vitro Cell Culture Studies.

Methodology:

-

Cell Culture: Plate cells at the desired density in appropriate culture vessels and medium. Allow them to adhere and grow.

-

Pre-incubation: Before applying the experimental stimulus, pre-incubate the cells with the desired concentration of this compound (e.g., 200 µM) for a sufficient period (e.g., 1 hour) to ensure it is present to scavenge NO upon its production.[4]

-

Stimulation: Add the stimulus (e.g., lipopolysaccharide [LPS], interferon-gamma [IFN-γ], or a drug) to induce NO production by the cells. Include appropriate controls:

-

Vehicle control (no treatment)

-

Stimulus alone

-

This compound alone

-

-

Incubation: Incubate the cells for the predetermined experimental duration.

-

Analysis: At the end of the incubation period, collect the cell culture supernatant and/or lyse the cells. Analyze the relevant endpoints, such as cytokine concentrations, apoptosis markers (e.g., caspase-3 cleavage), or changes in gene/protein expression.[4]

In Vivo Animal Protocol

This protocol provides a general guideline for using this compound in a rodent model of endotoxemia. All animal procedures must be approved by an institutional animal care and use committee.

Figure 4: General Experimental Workflow for In Vivo Animal Studies.

Methodology:

-

Animal Model: Induce the desired pathological state. For example, in a model of endotoxic shock, administer LPS to the animals (e.g., rats or mice).[4]

-

Administration: Administer this compound at the chosen dose and route. For instance, in a rat model of endotoxemia, this compound has been administered via intravenous infusion at 0.056-1.70 mg/kg/min for 1 hour, starting 90 minutes after the LPS injection.[4]

-

Monitoring: Throughout the experiment, monitor key physiological parameters such as mean arterial pressure, heart rate, and renal function.[1][4][9]

-

Analysis: Measure relevant biomarkers, such as plasma nitrite/nitrate levels (as an indicator of NO production), inflammatory cytokines, and markers of organ damage.[1]

Electron Spin Resonance (ESR) Spin Trapping Protocol for NO Detection

This compound can be used as a spin trap to quantitatively measure NO production using ESR (also known as EPR) spectroscopy. The reaction of this compound with NO results in a change in the ESR spectrum, which can be monitored.[2]

Figure 5: Workflow for ESR-based Detection of NO using this compound.

Methodology:

-

Sample Preparation: Prepare the biological sample (e.g., cell suspension, tissue homogenate) in a suitable buffer.

-

Reaction Setup: Add this compound to the sample. The final concentration will need to be optimized but is typically in the micromolar range.

-

ESR Measurement:

-

Transfer the sample to a suitable ESR-compatible container (e.g., a capillary tube).

-

Place the sample in the ESR spectrometer.

-

Record an initial baseline spectrum of the this compound radical.

-

Initiate the reaction that produces NO (e.g., by adding a substrate like L-arginine or a stimulating agent).

-

Monitor the decrease in the intensity of the this compound ESR signal over time. The rate of signal decay is proportional to the rate of NO production.

-

Conclusion

This compound remains an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[1] By understanding its mechanism of action, quantitative parameters, and potential limitations—such as the biological activity of its byproducts—researchers can effectively employ this compound to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitronyl and imino nitroxides: improvement of Ullman's procedure and report on a new efficient synthetic route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | 145757-47-7 [chemicalbook.com]

- 6. 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide. | C14H17N2O4 | CID 2733503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

A Technical Deep Dive: Carboxy-PTIO Potassium Salt vs. its Free Acid Counterpart

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) in its potassium salt and free acid forms. This document is intended to be a critical resource for researchers leveraging this potent nitric oxide (NO) scavenger in their experimental designs, offering detailed insights into their respective properties, experimental applications, and the signaling pathways they modulate.

Core Concepts: A Tale of Two Forms

This compound is a stable, water-soluble organic radical that serves as an invaluable tool in the study of nitric oxide signaling.[1] It functions as a direct scavenger of NO, reacting with it in a stoichiometric manner to effectively remove it from biological systems.[1] This allows for the precise investigation of NO-dependent physiological and pathological processes. While both the potassium salt and the free acid form of this compound exhibit the same fundamental NO-scavenging activity, their physicochemical properties differ, influencing their suitability for various experimental applications.[2] The salt form generally boasts enhanced water solubility and stability.[2]

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative data for both the this compound potassium salt and its free acid form.

| Property | This compound Potassium Salt | This compound Free Acid |

| Chemical Formula | C₁₄H₁₆KN₂O₄[3] | C₁₄H₁₇N₂O₄ |

| Molecular Weight | 315.39 g/mol [3] | 277.30 g/mol |

| CAS Number | 148819-94-7[3] | 145757-47-7[3] |

| Appearance | Blue crystalline solid[4] | Data not readily available, likely a solid |

| Purity | ≥98% (TLC) | Data not readily available, typically high for research grade |

| UV/Vis. λmax | 232, 282, 368 nm | Data not readily available |

| pKa | Not applicable | ~3.5[5] |

Table 1: Physicochemical Properties

| Solvent | This compound Potassium Salt Solubility | This compound Free Acid Solubility |

| Water | 100 mg/mL | Sparingly soluble |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~35 mg/mL[6] | Poorly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble (~1.4 mg/mL)[4] | Soluble |

| Ethanol | Soluble (~1.6 mg/mL)[6] | Soluble |

| Methanol | Soluble | Soluble |

| Dimethylformamide (DMF) | ~3.3 mg/mL[6] | Soluble |

Table 2: Solubility Data

| Condition | This compound Potassium Salt Stability | This compound Free Acid Stability |

| Solid (at -20°C) | Stable for at least two years.[4] | Expected to be stable, but specific data is limited. |

| Aqueous Solution | Not recommended for storage for more than one day.[4] | Less stable than the salt form in aqueous solutions. |

| Stock Solution in Organic Solvent (at -20°C) | Store aliquots at -20°C; stable for extended periods.[1] | Expected to be stable, but specific data is limited. |

Table 3: Stability Information

Mechanism of Action and Signaling Pathways

This compound exerts its effect by directly reacting with nitric oxide. This reaction involves the stoichiometric conversion of this compound to 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and the generation of nitrogen dioxide (NO₂).[7] This scavenging action prevents NO from activating its downstream targets, most notably soluble guanylate cyclase (sGC).[1]

The inhibition of sGC activation by this compound is a critical tool for dissecting the NO/cGMP signaling pathway.[1] This pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[8] By preventing the sGC-mediated conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), this compound allows researchers to confirm the involvement of this pathway in their experimental observations.[1]

Experimental Protocols

In Vitro Cell-Based Assay for Nitric Oxide Scavenging

This protocol outlines a general procedure for investigating the effect of this compound on NO production in cell culture.

Materials:

-

Cells of interest

-

Appropriate cell culture medium and supplements

-

This compound potassium salt

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

NO donor (e.g., SNAP, DEA/NO) or inflammatory stimulus (e.g., LPS)

-

Griess Reagent system for nitrite determination

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that allows for optimal growth and response to stimuli. Allow cells to adhere and recover overnight.[1]

-

Preparation of this compound Stock Solution: Dissolve this compound potassium salt in sterile water or PBS to create a stock solution (e.g., 10 mM). Filter-sterilize the solution using a 0.22 µm syringe filter and store aliquots at -20°C.[1]

-

Pre-treatment with this compound: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 100-200 µM). Incubate for 1 hour.[1]

-

Stimulation: Add the NO donor or inflammatory stimulus to the culture medium. Include appropriate controls (vehicle-treated, stimulus alone, this compound alone).[1]

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).[1]

-

Nitrite Measurement: Collect the culture supernatant and measure the nitrite concentration using the Griess assay according to the manufacturer's instructions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for NO Detection

EPR spectroscopy is a powerful technique for the direct detection and quantification of paramagnetic species like NO. This compound is used as a spin trap in this context.[9]

Materials:

-

EPR spectrometer (X-band)

-

Quartz capillary tubes

-

This compound

-

Sample containing NO (e.g., cell lysate, tissue homogenate, or a solution with an NO donor)

Procedure:

-

Sample Preparation: Prepare the sample containing the suspected NO source.

-

Addition of this compound: Add this compound to the sample to a final concentration sufficient to trap the expected amount of NO.

-

EPR Sample Loading: Load the sample into a quartz capillary tube.

-

EPR Measurement: Place the capillary tube into the EPR cavity.

-

Instrument Settings: Record the EPR spectrum using appropriate instrument settings. Typical X-band spectrometer settings are:

-

Data Analysis: The reaction of this compound with NO results in a characteristic change in the EPR spectrum, with the disappearance of the this compound signal and the appearance of the Carboxy-PTI signal.[11] The concentration of scavenged NO can be quantified by comparing the signal intensity to a standard curve.

Cell-Based cGMP Assay

This protocol provides a general framework for measuring changes in intracellular cGMP levels in response to NO modulation by this compound.

Materials:

-

Cells of interest

-

Appropriate cell culture medium and supplements

-

This compound potassium salt

-

NO donor (e.g., SNP)

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat with this compound as described in the in vitro cell-based assay protocol. Stimulate with an NO donor.

-

Cell Lysis: After the desired incubation time, remove the culture medium and lyse the cells with the appropriate lysis buffer provided in the cGMP assay kit.

-

Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant for cGMP measurement.

-

cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites.

-

Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve generated in the assay.

Conclusion

Both the potassium salt and free acid forms of this compound are powerful tools for investigating the roles of nitric oxide in biological systems. The choice between the two largely depends on the specific requirements of the experiment, with the potassium salt being the preferred choice for most aqueous-based biological assays due to its superior solubility and stability. This guide provides the necessary technical information and experimental frameworks to aid researchers in making informed decisions and designing robust experiments to unravel the complexities of NO signaling.

References

- 1. benchchem.com [benchchem.com]